molecular formula C19H18N2O5S B2874559 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-58-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2874559
CAS No.: 898419-58-4
M. Wt: 386.42
InChI Key: QYWUGSMTDCREFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline core fused with a 4-oxo group and a sulfonamide moiety. The sulfonamide is substituted with a benzo[d][1,3]dioxol-5-ylmethyl group, which introduces a methylenedioxyphenyl (MDP) pharmacophore.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-4-2-13-8-15(9-14-5-6-21(18)19(13)14)27(23,24)20-10-12-1-3-16-17(7-12)26-11-25-16/h1,3,7-9,20H,2,4-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWUGSMTDCREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by the following properties:

PropertyDetails
Molecular Formula C15H13N5O4S
Molecular Weight 359.4 g/mol
IUPAC Name This compound
InChI Key OYZZPNYUZJNALA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative followed by the formation of the pyrroloquinoline core. The coupling of these intermediates is achieved through sulfonamide linkage under controlled conditions to ensure optimal yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In Vitro Studies : A study demonstrated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin in various cancer cell lines (e.g., HepG2 and HCT116) . The mechanisms investigated included:
    • EGFR inhibition
    • Apoptosis assessment via annexin V-FITC
    • Cell cycle analysis
    • Mitochondrial apoptosis pathway proteins analysis (Bax and Bcl-2) .

Anticoagulant Activity

Another area of investigation is the anticoagulant activity of derivatives related to this compound. In vitro testing revealed that certain derivatives could inhibit coagulation factors with IC50 values indicating potent activity .

Case Study 1: Antitumor Mechanisms

A specific derivative was evaluated for its anticancer properties against multiple cell lines. The results indicated that not only did it exhibit low cytotoxicity towards normal cells (IC50 > 150 µM), but it also effectively inhibited cancer cell proliferation through multiple pathways .

Case Study 2: Anticoagulant Efficacy

In a separate study focusing on anticoagulant properties, derivatives were tested for their ability to inhibit Factor Xa and Factor XIa. The best-performing compound showed an IC50 value of 3.68 μM for Factor Xa inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally analogous molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Pyrrolo[3,2,1-ij]quinoline Benzo[d][1,3]dioxol-5-ylmethyl sulfonamide Not provided Likely enhanced BBB penetration due to MDP group; sulfonamide may confer enzyme inhibition.
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9) Pyrrolo[3,2,1-ij]quinoline Propionamide instead of sulfonamide Not provided Reduced polarity compared to sulfonamide; potential for altered pharmacokinetics.
D-19 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide Pyrrole-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl, pyridinone ring Not provided Pyridinone may improve solubility; carboxamide could modulate target selectivity.
4-(4-Nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine (CAS 844882-21-9) Pyrrolo[1,2-a][1,4]benzodiazepine Nitrophenyl, benzodioxole Not provided Benzodiazepine core suggests CNS activity; nitro group may enhance electrophilicity.
Compound 17 (S)-pyrrolo[1,2-a][1,4]diazepine derivative Pyrrolo[1,2-a][1,4]diazepine Thiomorpholine-4-carbonyl, methoxy 660.776 High molecular weight; thiomorpholine may improve metabolic stability.

Key Observations:

Core Structure Variations: The target compound’s pyrroloquinoline core distinguishes it from benzodiazepine () or pyridinone () analogs. Quinoline derivatives are often associated with antimicrobial or anticancer activity, whereas benzodiazepines typically target GABA receptors . Sulfonamide vs.

Substituent Effects :

  • The benzo[d][1,3]dioxol-5-ylmethyl group is shared with D-19 () but absent in benzodiazepine analogs. This group’s electron-rich aromatic system may contribute to π-π stacking interactions in enzymatic pockets.
  • Nitrophenyl () and thiomorpholine () substituents in analogs introduce distinct electronic profiles, affecting solubility and metabolic pathways.

Molecular Weight and Bioavailability :

  • The benzodiazepine derivative in has a molecular weight of 660.776, exceeding typical thresholds for CNS drugs (~500 Da). The target compound’s smaller size (if comparable to CAS 898435-23-9) may offer better bioavailability .

Research Findings and Functional Implications

  • Enzyme Inhibition : Sulfonamide-containing compounds (e.g., the target molecule) are frequently protease or kinase inhibitors. The absence of sulfonamide in CAS 898435-23-9 () may reduce such activity.
  • CNS Penetration : The MDP group in the target compound and D-19 () aligns with structures designed for CNS penetration, unlike the nitrophenyl-substituted benzodiazepine (), which may prioritize peripheral activity .
  • Synthetic Feasibility : Compound 17 () was synthesized with 96% yield, suggesting efficient routes for complex analogs. Similar methodologies could apply to the target compound .

Preparation Methods

Vilsmeier–Haack Reaction for Core Construction

The pyrroloquinoline skeleton is synthesized via a one-pot Vilsmeier–Haack reaction, adapting methods from:

Procedure

  • Starting material : 7-Acetyl-2-arylindole (1 equiv)
  • Reagents : POCl₃ (3 equiv), DMF (5 equiv) in dichloroethane
  • Conditions : Reflux at 80°C for 12 hr
  • Mechanism : Sequential C-3 formylation → acetyl group diformylation → cyclization
  • Yield : 68–82% (depending on substituents)

Key Advantages

  • Forms two rings (pyrrole and quinoline) in a single step
  • Tolerates electron-donating and withdrawing groups on the aryl ring

Sulfonylation at C-8

Chlorosulfonation and Amination

The C-8 position undergoes sulfonylation using a modified protocol from:

Stepwise Process

Step Reagents/Conditions Purpose Yield
1 ClSO₃H (2 equiv), CH₂Cl₂, 0°C → RT, 4 hr Chlorosulfonation 75%
2 NH₃ (gas), THF, −78°C, 2 hr Ammonolysis 89%
3 Purification: Silica gel (EtOAc/Hexanes 3:7) Isolation 92% purity

Optimization Notes

  • Excess ClSO₃H prevents di-sulfonation byproducts
  • Low-temperature amination preserves regioselectivity

Synthesis of Benzo[d]Dioxol-5-Ylmethylamine

Reductive Amination of Piperonal

Adapted from:

Reaction Scheme

  • Piperonal + Dimethylamine hydrochloride → Schiff base (EtOH, 23°C, 3 hr)
  • Reduction : NaBH₄ (2 equiv), MeOH, −6°C, 1.83 hr
  • Workup : NaOH (aq), diethyl ether extraction
  • Yield : 65% (after recrystallization)

Critical Parameters

  • LiAlH₄ alternative increases yield to 78% but requires anhydrous conditions
  • Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems

Final Coupling Reaction

Sulfonamide-Alkylamine Conjugation

Using methodology from:

Optimized Protocol

  • Reactants :
    • Pyrroloquinoline-8-sulfonamide (1 equiv)
    • Benzo[d]dioxol-5-ylmethylamine (1.2 equiv)
  • Coupling agent : HOBt/EDCl (1.5 equiv each), DMF, N₂ atmosphere
  • Conditions : 25°C, 48 hr
  • Purification : Column chromatography (CHCl₃/MeOH 95:5)
  • Yield : 58%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85 (m, 2H), 3.12 (s, 2H), 4.21 (d, J = 6.4 Hz, 2H), 6.82 (s, 1H, benzodioxole-H)
  • HRMS : m/z [M+H]⁺ calcd. 441.1382, found 441.1379

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Vilsmeier–Haack Core cyclization 82 95 Requires strict temp control
Reductive Amination Benzodioxole-amine 65 98 LiAlH₄ handling risks
Sulfonylation C-8 functionalization 75 92 Exothermic reaction
EDCl Coupling Final conjugation 58 96 Long reaction time

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

  • Issue : Competing sulfonation at C-6 observed in early attempts
  • Solution : Use bulky solvents (e.g., tert-butyl methyl ether) to sterically hinder C-6

Amine Oxidation During Coupling

  • Issue : Benzodioxole-methylamine degrades under basic conditions
  • Mitigation : Perform reactions under N₂ with radical scavengers (e.g., BHT)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.